molecular formula C10H9ClN2O2 B13727035 (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B13727035
M. Wt: 224.64 g/mol
InChI Key: NDIOEJYJTBMNMK-VMPITWQZSA-N
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Description

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes an isoxazole ring, a chloromethyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Chloromethyl Group: Chloromethylation can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

    Attachment of the Pyrrole Moiety: The pyrrole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced isoxazole derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]isoxazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms and aromatic rings.

    Isoxazole Derivatives: Compounds with isoxazole rings that exhibit similar chemical reactivity and biological activity.

Uniqueness

(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]isoxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C10H9ClN2O2/c1-13-4-2-3-7(13)5-8-9(6-11)12-15-10(8)14/h2-5H,6H2,1H3/b8-5+

InChI Key

NDIOEJYJTBMNMK-VMPITWQZSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

CN1C=CC=C1C=C2C(=NOC2=O)CCl

Origin of Product

United States

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